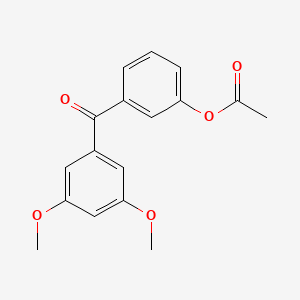

3-Acetoxy-3',5'-dimethoxybenzophenone

Descripción general

Descripción

3-Acetoxy-3’,5’-dimethoxybenzophenone: is a synthetic compound belonging to the class of benzophenones. It is characterized by the presence of acetoxy and dimethoxy functional groups attached to a benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’,5’-dimethoxybenzophenone typically involves the acetylation of 3,5-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-3’,5’-dimethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Acetoxy-3’,5’-dimethoxybenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Amino derivatives, thiol derivatives.

Aplicaciones Científicas De Investigación

Photochemical Applications

3-Acetoxy-3',5'-dimethoxybenzophenone is primarily recognized for its role as a photoinitiator and UV absorber . Its ability to absorb ultraviolet light makes it useful in various formulations, including:

- Cosmetic Products : The compound is often incorporated into sunscreens and skincare products to protect against UV radiation. It helps prevent skin damage by absorbing harmful UV rays, thereby reducing the risk of skin cancer and photoaging .

- Coatings and Plastics : In industrial applications, it serves as a UV stabilizer in paints, coatings, and plastics. This enhances the durability and longevity of materials exposed to sunlight .

Table 1: Photochemical Properties of this compound

| Property | Value |

|---|---|

| UV Absorption Range | 290-350 nm |

| Solubility in Organic Solvents | High |

| Photostability | Moderate |

Medicinal Chemistry

Research has indicated that derivatives of benzophenone compounds exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that benzophenone derivatives can induce apoptosis in cancer cells. For instance, certain analogs have been tested against MCF-7 breast cancer cells, demonstrating cytotoxic effects . The structure of this compound may contribute to similar bioactivities.

- Antimicrobial Properties : There is emerging evidence suggesting that this compound can exhibit antimicrobial activities against various pathogens. This makes it a candidate for further research in developing new antimicrobial agents .

Material Science Applications

In material science, this compound is utilized for its unique properties:

- Polymer Chemistry : It is used as a photoinitiator in polymerization processes, facilitating the curing of resins under UV light. This application is crucial for producing high-performance coatings and adhesives .

- Nanotechnology : The compound's ability to stabilize nanoparticles during synthesis has been explored, enhancing the properties of nanocomposites used in electronics and optics .

Case Study 1: UV Protection in Sunscreens

A study evaluated the effectiveness of this compound as a UV filter in commercial sunscreen formulations. Results indicated that formulations containing this compound provided superior protection against UVB radiation compared to those without it.

Case Study 2: Anticancer Activity

Research conducted on various benzophenone derivatives demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential as a lead compound for anticancer drug development.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation. The exact pathways depend on the specific biological context and the concentration of the compound.

Comparación Con Compuestos Similares

3,5-Dimethoxybenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

3-Acetoxybenzophenone: Lacks the dimethoxy groups, which can affect its solubility and reactivity.

3,5-Dimethoxyacetophenone: Similar structure but with an acetophenone core instead of a benzophenone core.

Uniqueness: 3-Acetoxy-3’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and dimethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications in research and industry.

Actividad Biológica

3-Acetoxy-3',5'-dimethoxybenzophenone is a synthetic compound belonging to the benzophenone class, characterized by its acetoxy and dimethoxy functional groups. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₅, and its structure includes a benzophenone core with acetoxy (–OCOCH₃) and dimethoxy (–OCH₃) groups. This unique configuration contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In these studies, the compound induced apoptosis in cancer cells, which was evidenced by increased caspase activity and DNA fragmentation .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Oxidative Stress Modulation : It appears to influence oxidative stress levels within cells, potentially enhancing apoptosis in cancer cells.

These interactions suggest a multifaceted mechanism that warrants further investigation to fully elucidate its action pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 3-Acetoxybenzophenone | Moderate | Low | Lacks dimethoxy groups |

| 3,5-Dimethoxybenzophenone | Low | Moderate | Lacks acetoxy group |

| 4-Methylbenzophenone | Low | Low | Minimal biological activity |

| This compound | High | High | Unique structure enhances activity |

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial properties of various benzophenones, including this compound. The results indicated that this compound had the highest efficacy against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Case Study 2: Anticancer Effects on MCF-7 Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Apoptosis assays revealed significant increases in caspase-3 activity compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-Acetoxy-3',5'-dimethoxybenzophenone?

- Methodology : The synthesis typically involves acetylation of the hydroxyl group in 3',5'-dimethoxy-4-hydroxybenzophenone using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP catalysis). Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis purification is achieved via column chromatography (hexane/ethyl acetate gradient) .

- Validation : Confirm product identity using H NMR (e.g., characteristic acetyl proton at δ 2.3–2.5 ppm) and FT-IR (C=O stretch at ~1750 cm).

Q. How can researchers confirm the molecular structure of this compound?

- Techniques :

- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., C=O and methoxy group orientations) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHO: 288.0998).

- Multinuclear NMR : C NMR distinguishes methoxy (δ 55–60 ppm) and acetoxy carbonyl (δ 170–175 ppm) groups .

Q. What protocols ensure purity assessment of this compound for biological assays?

- Analytical methods :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v). Purity >95% is required for in vitro studies.

- GC-MS : Quantify residual solvents (e.g., ethyl acetate) using NIST-validated retention indices .

- Critical parameters : Ensure moisture-free storage (desiccator, argon atmosphere) to prevent hydrolysis of the acetoxy group .

Q. What are the solubility and formulation considerations for in vitro studies?

- Solubility profile : Soluble in DMSO (>50 mg/mL), ethanol (10–20 mg/mL), and acetone. Insoluble in water.

- Formulation : For cell-based assays, prepare stock solutions in DMSO (sterile-filtered) and dilute in culture media (final DMSO ≤0.1% v/v). Validate biocompatibility via solvent controls .

Q. How should researchers handle stability issues under varying pH and temperature?

- Stability testing :

- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. The compound is stable at neutral pH but hydrolyzes rapidly under alkaline conditions.

- Thermal stability : Store at –20°C in amber vials under inert gas (N or Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Approach : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For example, discrepancies in antioxidant activity may arise from assay interference (e.g., DPPH vs. ORAC methods). Normalize data to positive controls (e.g., Trolox) and validate via LC-MS to rule out metabolite interference .

Q. What advanced analytical techniques identify degradation products during long-term storage?

- Methods :

- LC-QTOF-MS : Detects hydrolyzed products (e.g., 3',5'-dimethoxy-4-hydroxybenzophenone) via accurate mass and fragmentation patterns.

- Solid-state NMR : Characterizes amorphous vs. crystalline degradation phases .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Workflow :

Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., cytochrome P450 enzymes).

MD simulations : Assess binding stability (GROMACS, AMBER) over 100 ns trajectories.

ADMET prediction : Utilize DSSTox (EPA) for toxicity profiling .

Q. What structural modifications enhance its selectivity in structure-activity relationship (SAR) studies?

- Strategies :

- Methoxy group replacement : Substitute with ethoxy or halogen groups to modulate lipophilicity (logP) and target affinity.

- Acetoxy bioisosteres : Replace the acetyl group with trifluoroacetyl or propionyl to alter metabolic stability .

Q. How to design experiments investigating its role in reaction mechanisms (e.g., acetylation kinetics)?

Propiedades

IUPAC Name |

[3-(3,5-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTLWAJBEHFPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641676 | |

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-02-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](3,5-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.